![molecular formula C11H8N4O4 B14501742 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-02-1](/img/structure/B14501742.png)
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a nitrophenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and pyrimidine functionalities in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-nitrobenzaldehyde with a pyrimidine derivative. One common method includes the reaction of 3-nitrobenzaldehyde with barbituric acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Reduction: 6-{[(3-Aminophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The nitro group can be modified to enhance biological activity and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.
作用機序
The mechanism of action of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 6-{[(4-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 6-{[(2-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 6-{[(3-Nitrophenyl)methylidene]amino}pyridine-2,4(1H,3H)-dione
Comparison: The unique feature of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reaction profiles due to the electronic and steric effects imparted by the nitro group.
特性
CAS番号 |
62879-02-1 |
|---|---|
分子式 |
C11H8N4O4 |
分子量 |
260.21 g/mol |
IUPAC名 |
6-[(3-nitrophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N4O4/c16-10-5-9(13-11(17)14-10)12-6-7-2-1-3-8(4-7)15(18)19/h1-6H,(H2,13,14,16,17) |
InChIキー |
CSCYISISPPXCFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


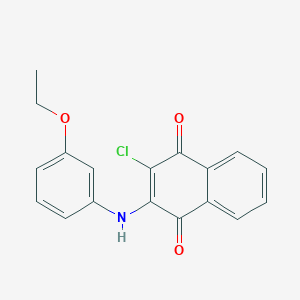
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

phosphanium chloride](/img/structure/B14501684.png)
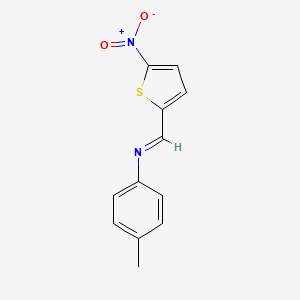



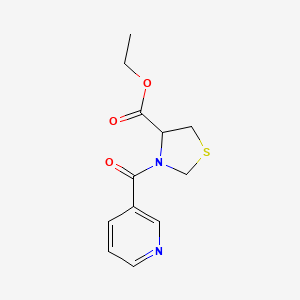
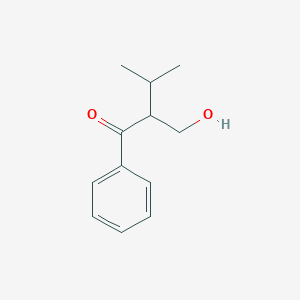

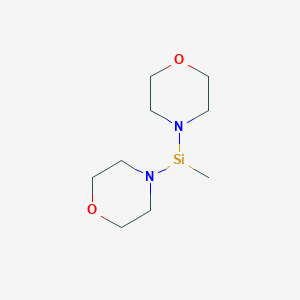
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
